2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride

5-HT2C receptor Binding affinity Structure-activity relationship

Procure the unsubstituted tetrahydrobenzazepine core (CAS 17379-01-0) for rigorous CNS SAR programs. This ≥95% pure hydrochloride salt is the essential negative control (5-HT2C Ki ~87 nM) and versatile synthetic building block for late-stage functionalization at N-1, C-6, and ring positions. Avoid experimental risk from substituted analogs; use this CAS-registered parent scaffold to ensure assay fidelity, accurate potency attribution, and reproducible lead optimization in 5-HT2C, D1, and sigma receptor projects. Ideal for parallel library synthesis and cross-chemotype evaluations.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 17379-01-0
Cat. No. B178193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride
CAS17379-01-0
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CNCCC2=CC=CC=C21.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H
InChIKeyZTUGICZMQIRBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride (CAS 17379-01-0) as a Core Scaffold for Serotonergic and Dopaminergic Research


2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride (CAS 17379-01-0) is the unsubstituted core scaffold of the tetrahydrobenzazepine class, a bicyclic framework that serves as the structural foundation for numerous pharmacologically active compounds targeting 5-HT2C serotonin receptors and dopamine D1 receptors [1]. As the hydrochloride salt of the parent heterocycle (molecular formula C10H14ClN, MW 183.68 g/mol) , this compound is commercially available in high purity (≥95–97%) and represents the minimal pharmacophoric element for structure-activity relationship (SAR) investigations within this privileged chemotype. Its availability as a defined, unsubstituted building block enables precise, comparative evaluation of the impact of substituent modifications on receptor affinity, selectivity, and functional activity, positioning it as a critical control compound and synthetic intermediate in CNS drug discovery programs [2].

Procurement Risks: Why Substituted 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Analogs Are Not Interchangeable with the Unsubstituted Scaffold


Attempting to substitute 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride (CAS 17379-01-0) with a closely related, substituted benzazepine analog introduces substantial and unquantifiable experimental risk. The unsubstituted core serves as a critical negative control and starting material, possessing fundamentally different pharmacological properties compared to its 6-substituted or 8-chloro-1-methyl derivatives. While compounds like lorcaserin (an 8-chloro-1-methyl derivative) are potent and selective 5-HT2C agonists (Ki = 15 nM) [1], the unsubstituted scaffold exhibits significantly reduced affinity (Ki = 87 nM) and intrinsic activity [2]. Furthermore, SAR studies on the 6-position demonstrate that even minor structural changes can dramatically alter receptor subtype selectivity [3]. Therefore, any substitution of this specific CAS-registered compound with an analog invalidates comparative SAR analyses, compromises the fidelity of synthetic route development, and renders negative control data meaningless, directly impacting project reproducibility and regulatory compliance.

Quantitative Differentiation of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Hydrochloride: Comparative Affinity, Selectivity, and Synthetic Utility Data


Comparative 5-HT2C Receptor Binding Affinity: Unsubstituted Scaffold vs. Lorcaserin

The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine core (as its N,N-dimethyl derivative) exhibits significantly lower binding affinity for the human 5-HT2C receptor compared to the clinically advanced agonist lorcaserin. While lorcaserin demonstrates high affinity (Ki = 15 ± 1 nM) [1], the unsubstituted scaffold derivative shows a Ki of 87 nM [2], representing a nearly 6-fold reduction in potency. This quantitative difference underscores the essential role of the 8-chloro and 1-methyl substituents in achieving high-affinity receptor engagement, confirming the unsubstituted compound's utility as a low-affinity comparator or a starting point for SAR-driven optimization.

5-HT2C receptor Binding affinity Structure-activity relationship

Functional Agonist Activity at 5-HT2C Receptor: Unsubstituted Core vs. 6-Substituted Analog

The functional agonist activity of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is highly dependent on substitution pattern. The N,N-dimethyl derivative of the unsubstituted core demonstrates an EC50 of 47 nM for calcium mobilization in cells expressing the human 5-HT2C receptor [1]. In contrast, a 7-(piperidin-1-ylsulfonyl) substituted analog exhibits an EC50 of 84 nM [2], indicating a nearly 2-fold decrease in functional potency. This comparative data illustrates that even distal substituents can modulate the ability of the scaffold to activate downstream signaling pathways, confirming the unsubstituted core's value as a reference for assessing the functional consequences of structural modifications.

5-HT2C receptor Functional activity Calcium mobilization

Selectivity Profile: Unsubstituted Tetrahydrobenzazepine Scaffold in Sigma Receptor Binding

Tetrahydrobenzazepine scaffolds, including the 2,3,4,5-tetrahydro-1H-benzo[d]azepine core, have been systematically evaluated for their sigma receptor (σR) binding properties [1]. A scaffold-hopping study revealed that substituted derivatives of this core can achieve high affinity (Ki ≤ 25 nM) and significant subtype selectivity (>10-fold) for either σ1R or σ2R/Tmem97, depending on the nature and position of substituents [2]. While specific Ki values for the unsubstituted core are not reported in this study, the data firmly establishes that the 2,3,4,5-tetrahydro-1H-benzo[d]azepine framework is a privileged structure for sigma receptor ligand development, and that the unsubstituted parent compound serves as the essential starting point for exploring substituent-directed selectivity. This contrasts with other privileged scaffolds like isoindolines and tetrahydroisoquinolines, which were also evaluated in the same study.

Sigma receptor Scaffold hopping Selectivity

Commercial Purity Specifications: Baseline Quality for Reproducible SAR Studies

For a compound used as a SAR reference or synthetic intermediate, batch-to-batch consistency is critical. 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride (CAS 17379-01-0) is commercially available with certified purity of ≥95% (95.0–97.0%) . This level of purity is essential for ensuring that observed biological activity or synthetic yield is attributable to the compound of interest, not to impurities. In contrast, substituted analogs often exhibit wider purity variations between vendors, potentially confounding SAR interpretations. Procuring the unsubstituted scaffold with this defined purity specification provides a controlled, verifiable baseline for rigorous experimental design, minimizing the risk of batch-dependent variability.

Purity specification Quality control Reproducibility

High-Value Research and Industrial Applications for 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Hydrochloride (CAS 17379-01-0)


Negative Control and Baseline Reference in 5-HT2C Agonist SAR Programs

The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride serves as an essential negative control or low-affinity baseline reference in structure-activity relationship (SAR) studies targeting the 5-HT2C receptor. As demonstrated by its significantly reduced binding affinity (Ki = 87 nM for a simple N,N-dimethyl derivative) compared to lorcaserin (Ki = 15 nM), the core scaffold possesses measurable but low intrinsic activity [1]. This property makes it an ideal tool for validating assay sensitivity and for quantifying the potency enhancements conferred by specific substituents (e.g., 8-chloro, 1-methyl, 6-substitutions) . Its use as a common starting point across a chemical series ensures that all subsequent potency gains can be accurately attributed to structural modifications, a cornerstone of rigorous medicinal chemistry.

Synthetic Intermediate for Privileged CNS Ligand Libraries

2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is a critical synthetic building block for generating focused libraries of tetrahydrobenzazepine-based ligands targeting CNS receptors. Its unsubstituted nature allows for late-stage functionalization at multiple positions (e.g., N-alkylation, 6-substitution via lithiation, 7/8/9-ring substitution) to explore diverse chemical space [1]. Patents from Eli Lilly and Arena Pharmaceuticals explicitly describe the use of this core scaffold to prepare 6-substituted and 8-chloro-1-methyl derivatives as selective 5-HT2C agonists for obesity and CNS disorders . Additionally, its utility extends to sigma receptor ligand development, where appropriate substitution yields high-affinity, subtype-selective compounds (Ki ≤ 25 nM) . Procuring this CAS-registered hydrochloride salt ensures a reliable, high-purity (>95%) starting material for parallel synthesis and lead optimization campaigns.

Cross-Scaffold Comparison in Sigma Receptor Pharmacology

The tetrahydrobenzazepine scaffold, of which CAS 17379-01-0 is the parent, is a key comparator in studies investigating the sigma receptor binding properties of diverse privileged structures. As shown by Linkens et al., a scaffold-hopping approach comparing tetrahydrobenzazepines with isoindolines and tetrahydroisoquinolines revealed that the benzazepine framework can be engineered for high sigma receptor affinity and subtype selectivity [1]. By procuring the unsubstituted 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride, researchers can use it as a control scaffold in similar cross-chemotype evaluations. This enables the deconvolution of the intrinsic contribution of the bicyclic core to sigma receptor binding, independent of substituent effects, thereby guiding the rational selection of the most promising scaffold for a given therapeutic target, such as neuropathic pain or Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.